2-Methyl-3-(4-methylphenyl)pentan-1-ol
Description
2-Methyl-3-(4-methylphenyl)pentan-1-ol is a branched primary alcohol featuring a pentanol backbone substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 3-position. The compound’s aromatic substituent and branching may influence solubility, boiling point, and reactivity compared to simpler alcohols.
Properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13-14H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAPRXFFHPGFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenyl)pentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as 4-methylphenylmagnesium bromide reacts with 2-methylpentan-1-one. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 2-Methyl-3-(4-methylphenyl)pentan-1-ol may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of the Grignard reagent, its reaction with the ketone, and subsequent purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-3-(4-methylphenyl)pentan-1-one or 2-Methyl-3-(4-methylphenyl)pentanoic acid.
Reduction: 2-Methyl-3-(4-methylphenyl)pentane.
Substitution: 2-Methyl-3-(4-methylphenyl)pentyl chloride or bromide.
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related compounds from the evidence, highlighting molecular features, functional groups, and available
Functional Group and Reactivity Analysis
Aromatic vs. Aliphatic Substituents
- 4-Methyl-1-phenylpentan-3-ol (CAS 68426-07-3) contains a phenyl group, which increases molecular weight (178.27 g/mol) and likely reduces water solubility due to hydrophobic interactions. In contrast, aliphatic alcohols like 3-Methyl-1-pentanol (CAS 589-35-5) lack aromaticity, favoring higher volatility .
- The target compound’s 4-methylphenyl group may enhance UV absorption and stability compared to purely aliphatic analogs.
Primary vs. Secondary Alcohols
- 2-Methyl-3-(4-methylphenyl)pentan-1-ol is a primary alcohol, expected to exhibit higher reactivity in oxidation or esterification reactions than secondary alcohols like 4-Methyl-2-pentanol .
Thiol vs. Alcohol Functionality
- 3-Mercapto-4-methylpentan-1-ol (CAS 933455-14-2) includes a thiol (-SH) group, which is more acidic (pKa ~10) than alcohols (pKa ~16–19). This property enables distinct reactivity, such as disulfide bond formation .
Unsaturation Effects
- 4-Methyl-1-penten-3-ol (CAS 4798-45-2) contains a double bond, reducing hydrogen bonding capacity and boiling point compared to saturated alcohols. Its allylic position may also increase susceptibility to oxidation .
Physicochemical Property Trends
While quantitative data for the target compound are absent, trends from analogous compounds suggest:
- Boiling Points: Branched alcohols (e.g., 3-Methyl-1-pentanol) typically have lower boiling points than linear isomers. Aromatic substitution (as in 4-Methyl-1-phenylpentan-3-ol) increases molecular weight and boiling point .
- Solubility : Hydrophobic substituents (e.g., phenyl groups) reduce water solubility, while hydroxyl and thiol groups enhance polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
